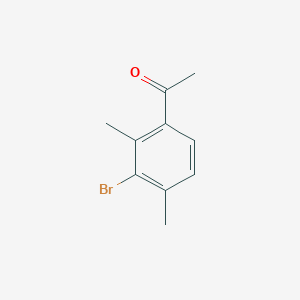

1-(3-Bromo-2,4-dimethylphenyl)ethan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

1-(3-bromo-2,4-dimethylphenyl)ethanone |

InChI |

InChI=1S/C10H11BrO/c1-6-4-5-9(8(3)12)7(2)10(6)11/h4-5H,1-3H3 |

InChI Key |

STTQGDWADMFDQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)C)C)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Bromo 2,4 Dimethylphenyl Ethan 1 One and Its Precursors

Direct Synthesis Approaches to the Core Framework

The direct construction of the 1-(3-Bromo-2,4-dimethylphenyl)ethan-1-one framework can be strategically achieved through methods such as the Friedel-Crafts acylation.

Friedel-Crafts Acylation Strategies for Aryl Ketone Formation

The Friedel-Crafts acylation is a fundamental and widely employed method for the formation of aryl ketones. rsc.org This electrophilic aromatic substitution reaction involves the introduction of an acyl group (R-C=O) onto an aromatic ring. libretexts.org For the synthesis of the precursor to the target molecule, 2',4'-dimethylacetophenone, this would involve the acylation of m-xylene.

Traditionally, Friedel-Crafts acylations are catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃), which are often required in stoichiometric amounts. rsc.orgwikipedia.org The reaction typically involves treating the aromatic substrate with an acylating agent, like an acyl chloride or anhydride, in the presence of the catalyst. chemguide.co.uk For instance, the acylation of m-xylene can be performed using butyryl chloride. plymouth.ac.uk

Modern advancements have introduced more environmentally benign and reusable catalysts. Zeolites, for example, have demonstrated effectiveness in catalyzing Friedel-Crafts acylations. plymouth.ac.uk Deep eutectic solvents, such as a mixture of choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃), have also been utilized as both a catalyst and a green solvent for these reactions, often with microwave irradiation to reduce reaction times. rsc.org

| Catalyst System | Acylating Agent | Conditions | Notes |

| Aluminum Chloride (AlCl₃) | Acyl Chloride (e.g., Ethanoyl chloride) | Heat (e.g., 60°C) | Traditional method, often requires stoichiometric amounts of catalyst. chemguide.co.uk |

| Zeolites | Carboxylic Acids | Varies | Considered a greener alternative with potential for shape-selectivity. plymouth.ac.ukacs.org |

| [CholineCl][ZnCl₂]₃ | Acid Anhydrides | Microwave Irradiation | Acts as both catalyst and solvent; reusable. rsc.org |

In the Friedel-Crafts acylation of substituted benzenes like m-xylene, the directing effects of the existing substituents play a crucial role in determining the position of the incoming acyl group. The two methyl groups in m-xylene are ortho, para-directing. This would theoretically lead to acylation at the 2-, 4-, or 6-positions.

However, steric hindrance can significantly influence the product distribution. plymouth.ac.uk Acylation of m-xylene with butyryl chloride has been shown to yield a 1,2,4-trisubstituted benzene (B151609) product, indicating that the reaction is kinetically controlled, where the stability of the reaction intermediate is the determining factor. plymouth.ac.uksemanticscholar.org In contrast, Friedel-Crafts alkylation of m-xylene can be thermodynamically controlled due to the reversibility of the reaction. plymouth.ac.uksemanticscholar.org

Late-Stage Bromination of Unsubstituted Acetophenones

An alternative synthetic strategy involves the late-stage bromination of a pre-formed acetophenone (B1666503), specifically 2',4'-dimethylacetophenone. This approach relies on electrophilic aromatic substitution to introduce the bromine atom at the desired position.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic bromination is a common method for synthesizing aryl bromides, which are valuable intermediates in organic synthesis. nih.govresearchgate.net This reaction typically involves a brominating agent and often a catalyst to enhance the electrophilicity of the bromine.

Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and tetraalkylammonium tribromides. nih.gov The choice of reagent and reaction conditions can significantly impact the regioselectivity of the bromination. For instance, NBS in the presence of silica gel or in concentrated sulfuric acid can be used for regioselective brominations. nih.govorganic-chemistry.org

Selective Halogenation Methods for Aromatic Systems

Achieving high regioselectivity in the bromination of activated aromatic rings is a key challenge. The directing effects of the substituents on the 2',4'-dimethylacetophenone ring (two activating methyl groups and a deactivating acetyl group) will govern the position of bromination. The methyl groups direct ortho and para, while the acetyl group directs meta.

Several methods have been developed to enhance para-selectivity in electrophilic bromination. Zeolites can induce high para-selectivity for substrates similar to toluene. nih.govrsc.org Similarly, reagents like tetraalkylammonium tribromides are known to be highly para-selective for the bromination of phenols. nih.gov The use of mandelic acid as a catalyst with NBS in aqueous conditions has also been reported to achieve highly regioselective aromatic bromination. organic-chemistry.org

| Reagent/Catalyst | Substrate Type | Selectivity | Reference |

| Zeolite NaY | Mono-substituted aromatics | High para-selectivity | rsc.org |

| N-Bromosuccinimide (NBS) / Silica Gel | Activated aromatic compounds | Good regioselectivity | nih.gov |

| N-Bromosuccinimide (NBS) / Mandelic Acid | Aromatic compounds | High regioselectivity | organic-chemistry.org |

| Tetrabutylammonium bromide / NBS | Activated aromatic compounds | Predominant para-selective monobromination | organic-chemistry.org |

Derivatization from Related Halogenated Precursors

The construction of the target molecule frequently relies on modifying existing bromo-dimethylphenyl scaffolds. This approach allows for the precise placement of the required functional groups on the aromatic ring.

A primary and widely utilized method for introducing an ethanone (acetyl) group onto an aromatic ring is the Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic systems. masterorganicchemistry.com

The synthesis of this compound via this method would logically start from the precursor 1-bromo-2,4-dimethylbenzene . The reaction involves treating this precursor with an acylating agent, such as acetyl chloride or acetic anhydride , in the presence of a strong Lewis acid catalyst. masterorganicchemistry.comlibretexts.org Commonly used catalysts include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). masterorganicchemistry.com

The reaction mechanism proceeds through the formation of a highly electrophilic acylium ion, generated from the interaction between the acylating agent and the Lewis acid. libretexts.org This acylium ion is then attacked by the electron-rich aromatic ring of 1-bromo-2,4-dimethylbenzene. The directing effects of the substituents on the ring (bromo and two methyl groups) guide the position of acylation. The final step is the deprotonation of the resulting intermediate to restore aromaticity and yield the ketone product. libretexts.org A key advantage of Friedel-Crafts acylation is that the acyl group deactivates the aromatic ring, preventing further acylation reactions (polyalkylation), which can be a significant issue in Friedel-Crafts alkylations. libretexts.orglibretexts.org

Table 1: Typical Reagents for Friedel-Crafts Acylation

| Role | Example Reagent | Catalyst |

|---|---|---|

| Aromatic Precursor | 1-bromo-2,4-dimethylbenzene | - |

| Acylating Agent | Acetyl chloride (CH₃COCl) | AlCl₃, FeCl₃ |

The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis. cambridge.org Beyond the classic Friedel-Crafts reaction for attaching the ketone group, advanced transformations are crucial for building the substituted aromatic precursors themselves or for offering alternative routes to aryl ketones.

Modern cross-coupling reactions, many of which are palladium-catalyzed, provide powerful tools for C-C bond formation. pitt.edu For instance, the bromo-dimethylphenyl scaffold could be constructed using a Suzuki coupling reaction, where an arylboronic acid is coupled with an aryl halide. This allows for the modular assembly of complex aromatic systems before the final acylation step.

Alternative methods for synthesizing ketones that bypass the traditional Friedel-Crafts pathway are also an area of active research. Some modern approaches utilize transition-metal catalysis to couple aryl halides directly with reagents that serve as a source for the carbonyl group. For example, palladium-catalyzed carbonylative Suzuki couplings have been developed that use formic acid as a carbon monoxide source, offering a way to construct diaryl ketones without handling toxic CO gas. chemistryviews.org Such strategies could potentially be adapted for the synthesis of this compound by coupling a suitable organometallic derivative of 1-bromo-2,4-dimethylbenzene with a carbonylating agent. These methods represent the frontier of C-C bond formation, offering high efficiency and functional group tolerance. cambridge.orgpitt.edu

Novel and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing synthetic methods that are more efficient, less hazardous, and environmentally benign. This includes the development of one-pot procedures, novel catalysts, and the use of alternative energy sources like microwaves.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. A one-pot palladium-catalyzed synthesis of diarylmethanones has been developed using acetophenone and aryl bromides as starting materials. nih.gov In this process, acetophenone acts as a latent carbonyl donor in a sequence of coupling and oxidation steps. nih.gov Another relevant approach is the synthesis of unsymmetrical ketones from stable tosylhydrazones and aryl aldehydes, which can be performed in one pot using only a base. acs.org While a specific one-pot protocol for this compound is not detailed in the literature, these examples demonstrate the feasibility of designing such a route, potentially by combining the bromination and acylation steps or by using multicomponent reaction strategies.

Traditional Friedel-Crafts acylation requires stoichiometric amounts of Lewis acid catalysts like AlCl₃, which generate significant amounts of corrosive and hazardous waste during aqueous workup. researchgate.net A major focus of green chemistry is the development of reusable, solid acid catalysts that can be easily separated from the reaction mixture.

Iron oxide supported on HY zeolite has been shown to be an efficient and reusable heterogeneous catalyst for the acylation of m-xylene, a structurally similar compound to the precursor of the target molecule. rsc.org This catalyst enhances the proportion of Lewis acidic sites, which are crucial for the reaction, and can be reused multiple times without a significant loss of activity. rsc.org Another green alternative avoids metal and halogen-containing reagents altogether by using methanesulfonic anhydride to promote the acylation with carboxylic acids, producing minimal waste. acs.org The development of such catalysts is key to making fundamental reactions like Friedel-Crafts acylation more sustainable. researchgate.net

Table 2: Comparison of Catalysts for Friedel-Crafts Type Acylation

| Catalyst Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Lewis Acid | AlCl₃, FeCl₃ | High reactivity | Stoichiometric amounts needed, corrosive, hazardous waste |

| Heterogeneous Solid Acid | Fe₂O₃/HY Zeolite | Reusable, easy separation, stable | May require higher temperatures |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netresearchgate.net The use of microwave irradiation can significantly enhance the efficiency of reactions involved in the synthesis of acetophenone derivatives. researchgate.netmdpi.com

Furthermore, combining microwave heating with solvent-free reaction conditions represents a particularly green approach. Solvent-free condensation of aryl ketones and aldehydes has been achieved using iodine impregnated on alumina under microwave activation, with reactions completing in minutes in excellent yields. rasayanjournal.co.in Another eco-friendly method involves the Claisen-Schmidt condensation of o-hydroxy acetophenones with aromatic aldehydes using anhydrous potassium carbonate as a catalyst under solvent-free microwave conditions. rasayanjournal.co.in These methodologies reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. Such techniques could be readily adapted for the Friedel-Crafts acylation step in the synthesis of this compound, leading to a more sustainable manufacturing process.

Chemical Reactivity and Transformation Pathways of 1 3 Bromo 2,4 Dimethylphenyl Ethan 1 One

Reactions at the Carbonyl Group

The carbonyl group (C=O) is a site of significant chemical activity due to the polarity of the carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen is nucleophilic. libretexts.org This polarity governs its reactions with various reagents.

The most characteristic reaction of aldehydes and ketones is nucleophilic addition. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. For 1-(3-Bromo-2,4-dimethylphenyl)ethan-1-one, this reaction provides a pathway to introduce new functional groups.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to an alkoxide intermediate, which is then typically protonated to yield an alcohol. The trigonal planar geometry of the carbonyl group allows the nucleophile to attack from either face, which can lead to a racemic mixture of enantiomers if a new chiral center is formed. libretexts.org

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol. This transformation is fundamental in organic synthesis and can be achieved using various reducing agents.

Common methodologies involve metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often used in alcoholic solvents like methanol (B129727) or ethanol, and selectively reduces aldehydes and ketones. LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Biocatalytic methods, using enzymes or whole-cell systems (e.g., from plants or microorganisms), also offer a green and highly enantioselective route for the reduction of similar aryl ketones. researchgate.net

Table 1: Selected Reduction Methodologies for Aryl Ketones

| Reducing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | 1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 0 °C to Room Temp. | 1-(3-bromo-2,4-dimethylphenyl)ethan-1-ol |

While ketones are generally resistant to oxidation compared to aldehydes, certain reagents can facilitate the oxidation of the acetyl group in this compound. Such reactions can lead to the formation of carboxylic acid derivatives, although they may require specific and sometimes harsh conditions. One potential pathway involves converting the bromo derivative into a carboxylic acid through a halogen-metal exchange followed by reaction with carbon dioxide. researchgate.net

Another approach involves derivatization reactions, for instance, with reagents like 4'-bromophenacyl trifluoromethanesulfonate, which can be used to form esters for analytical purposes, such as high-performance liquid chromatography. nih.gov

Transformations of the Aromatic Ring

The substituted phenyl group offers reaction sites for modifying the core structure of the molecule. The bromine atom is particularly important as a handle for cross-coupling reactions, while the ring itself can undergo electrophilic substitution.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. xmu.edu.cn The outcome of such a reaction on this compound is dictated by the directing effects of the existing substituents: the acetyl group, two methyl groups, and the bromine atom.

Acetyl Group (-COCH₃): Deactivating and meta-directing.

Methyl Groups (-CH₃): Activating and ortho, para-directing.

Bromine (-Br): Deactivating and ortho, para-directing.

The combined influence of these groups determines the position of the incoming electrophile. The most probable site for substitution is the C5 position, which is ortho to the activating methyl group at C4 and meta to the deactivating acetyl group at C1. This makes it the most nucleophilic position on the ring. Typical EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). lumenlearning.comlibretexts.org

The carbon-bromine bond on the aromatic ring is an ideal site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis. wikipedia.orgwikipedia.orgfishersci.se

Suzuki Reaction: The Suzuki coupling reaction involves the cross-coupling of the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu This reaction is widely used to form biaryl structures and is valued for its mild conditions and the low toxicity of its reagents. fishersci.senih.gov

Sonogashira Reaction: The Sonogashira reaction couples the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base, and can often be carried out under mild, room-temperature conditions. wikipedia.orglibretexts.orgnrochemistry.com It is a highly effective method for synthesizing arylalkynes. organic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmychemblog.com This reaction is a key method for the vinylation of aryl halides. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | Boronic Acid/Ester (R'-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl (Ar-R') |

| Sonogashira Coupling | Terminal Alkyne (H-C≡C-R') | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Arylalkyne (Ar-C≡C-R') |

These palladium-catalyzed reactions significantly enhance the synthetic utility of this compound, allowing for the introduction of a wide array of aryl, vinyl, alkyl, and alkynyl groups at the C3 position of the aromatic ring.

Mechanistic Studies of Aromatic Functionalization

The bromine atom on the phenyl ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Mechanistic studies of these transformations, while not always specific to this exact molecule, follow well-established catalytic cycles.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent. The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Heck Coupling: In the Heck reaction, the aryl bromide couples with an alkene. The mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the final product and a palladium-hydride species, which is then converted back to the active catalyst by a base.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. The catalytic cycle involves both palladium and copper catalysts. The palladium catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the final product.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. The mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by the coordination of the amine and subsequent deprotonation to form a palladium-amido complex. Reductive elimination then affords the arylamine product.

While detailed mechanistic studies specifically for this compound are not extensively reported in readily available literature, its reactivity in these palladium-catalyzed reactions can be inferred from the general mechanisms established for similar aryl bromides. The electronic and steric effects of the acetyl and methyl groups on the phenyl ring can influence the rates and efficiencies of these reactions.

Reactivity at the Alpha-Methylene Position

The presence of the carbonyl group activates the adjacent methylene (B1212753) (CH₂) group, making the alpha-protons acidic and susceptible to removal by a base. This allows for a range of reactions to occur at the alpha-carbon.

Alpha-Halogenation Reactions

The alpha-methylene position of this compound can undergo halogenation, typically with bromine, under acidic conditions. The reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated by the acid catalyst, which facilitates the tautomerization to the enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine. Subsequent deprotonation of the carbonyl oxygen regenerates the ketone, now halogenated at the alpha-position.

This alpha-bromination is a key transformation, as the resulting α-bromo ketone is a versatile intermediate for further synthetic manipulations.

Condensation and Alkylation Reactions at the Alpha-Carbon

The acidic nature of the alpha-protons allows for the formation of an enolate anion in the presence of a suitable base. This enolate is a powerful nucleophile and can participate in various condensation and alkylation reactions.

Condensation Reactions: The enolate of this compound can react with aldehydes and ketones in aldol-type condensation reactions to form β-hydroxy ketones. These can subsequently be dehydrated to yield α,β-unsaturated ketones.

Alkylation Reactions: The enolate can also be alkylated by reacting with alkyl halides in an SN2 reaction. This allows for the introduction of various alkyl groups at the alpha-position, further functionalizing the molecule. The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions.

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. Acetophenone (B1666503) derivatives, such as this compound, are valuable building blocks in various MCRs for the synthesis of heterocyclic compounds.

Synthesis of Pyrimidines: Substituted pyrimidines can be synthesized through MCRs involving a ketone, an aldehyde, and a nitrogen-containing component like urea (B33335) or thiourea (B124793). While specific examples utilizing this compound are not prominently documented, its structural features make it a plausible candidate for such reactions, leading to the formation of highly substituted pyrimidine (B1678525) rings.

Gewald Reaction for Thiophene (B33073) Synthesis: The Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes. It involves the condensation of a ketone, an active methylene nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. The ketone, in this case, this compound, would react to form a polysubstituted thiophene ring.

The incorporation of this compound into these MCRs would result in heterocyclic products bearing the substituted phenyl moiety, providing a route to novel compounds with potential applications in medicinal chemistry and materials science.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional and two-dimensional spectra, the connectivity and spatial relationships of the constituent atoms can be unequivocally established.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum of 1-(3-Bromo-2,4-dimethylphenyl)ethan-1-one is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The two aromatic protons will appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm). The acetyl methyl protons will present as a singlet at approximately δ 2.5 ppm. The two methyl groups attached to the aromatic ring will also appear as singlets, likely in the region of δ 2.2-2.4 ppm.

¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the ketone is characteristically found downfield, around δ 195-205 ppm. The aromatic carbons will produce a series of signals between δ 125-145 ppm, with the carbon bearing the bromine atom being influenced by its electronegativity. The methyl carbons will resonate at higher field, typically in the δ 15-30 ppm range.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment for this compound would show positive signals for the three methyl carbons and negative signals for the two aromatic CH carbons. Quaternary carbons, including the carbonyl carbon and the aromatic carbons attached to the bromine and acetyl groups, would be absent in a DEPT-135 spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |

| C=O | - | ~198 | Absent |

| Ar-C-Br | - | ~120 | Absent |

| Ar-C-CH₃ | - | ~140 | Absent |

| Ar-C-CH₃ | - | ~138 | Absent |

| Ar-C-C=O | - | ~135 | Absent |

| Ar-CH | ~7.4 (d) | ~132 | Positive |

| Ar-CH | ~7.2 (d) | ~128 | Positive |

| C(=O)CH₃ | ~2.5 (s) | ~26 | Positive |

| Ar-CH₃ | ~2.4 (s) | ~20 | Positive |

| Ar-CH₃ | ~2.3 (s) | ~18 | Positive |

(Note: Predicted values are estimates and may vary based on solvent and experimental conditions. 'd' denotes a doublet and 's' denotes a singlet.)

Two-dimensional NMR experiments reveal correlations between nuclei, providing definitive evidence of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between scalar-coupled protons. For this molecule, a cross-peak would be expected between the two aromatic protons, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals of the methyl groups and the aromatic CH groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms. Key correlations would be expected from the acetyl methyl protons to the carbonyl carbon and the adjacent aromatic carbon. Similarly, the aromatic methyl protons would show correlations to the aromatic carbons they are attached to, as well as to the neighboring aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. For this compound, NOESY could show correlations between the acetyl methyl protons and the adjacent aromatic methyl group, providing further confirmation of the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

C=O Stretch: The most prominent feature in the IR spectrum of a ketone is the strong absorption due to the carbonyl (C=O) stretch. For an aryl ketone, this typically appears in the range of 1680-1700 cm⁻¹.

Aromatic C=C and C-H Stretches: The aromatic ring will give rise to several characteristic bands. C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretches: The C-H stretching vibrations of the methyl groups will appear in the 2850-3000 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to be observed in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 2: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O | Stretch | 1680 - 1700 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Br | Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of approximately equal intensity. The monoisotopic mass of the compound is 225.9993 g/mol . nih.gov

A characteristic fragmentation pattern would involve the loss of a methyl group (CH₃, 15 Da) to form a stable acylium ion, resulting in peaks at m/z 211 and 213. Another likely fragmentation is the loss of the acetyl group (CH₃CO, 43 Da), leading to peaks at m/z 183 and 185.

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that typically results in less fragmentation than EI. For this compound, ESI-MS would likely show a prominent protonated molecule [M+H]⁺ at m/z 227 and 229. Adducts with other cations, such as sodium [M+Na]⁺, might also be observed.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (EI-MS) | Predicted m/z (ESI-MS) |

| [M]⁺ | 226/228 | - |

| [M+H]⁺ | - | 227/229 |

| [M-CH₃]⁺ | 211/213 | - |

| [M-COCH₃]⁺ | 183/185 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For aromatic ketones like this compound, the principal electronic transitions observed are the n→π* and π→π* transitions. studyraid.com

The n→π* transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. These transitions are typically of lower intensity. The π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are generally more intense. studyraid.com

The UV-Vis spectrum of acetophenone (B1666503) derivatives is characterized by absorption bands corresponding to these transitions. The substitution on the aromatic ring significantly influences the wavelength of maximum absorption (λmax). Substituents such as bromine and methyl groups can cause a shift in the absorption bands. Theoretical studies on related compounds like 3-bromo-o-xylene (B48128) have shown that substitutions on the benzene (B151609) ring affect the electronic behavior and can lead to π→π* transitions in the UV region. ijrte.org It is generally expected that the presence of a bromine atom and methyl groups on the phenyl ring of acetophenone will cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption band compared to unsubstituted acetophenone.

| Electronic Transition | Description | Expected Spectral Region |

|---|---|---|

| n→π | Excitation of a non-bonding electron from the carbonyl oxygen to a π antibonding orbital. | Longer wavelength, lower intensity UV region. |

| π→π | Excitation of an electron from a π bonding orbital to a π antibonding orbital of the aromatic ring and carbonyl group. | Shorter wavelength, higher intensity UV region. |

Crystallographic Investigations and Solid State Analysis

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Molecular Conformation and Dihedral Angles

The conformation of the molecule, particularly the orientation of the acetyl group relative to the brominated dimethylphenyl ring, would be of significant interest. The dihedral angle between the plane of the phenyl ring and the plane of the acetyl group (C-C-C=O) is a key conformational parameter. Steric hindrance from the ortho-methyl group and the bromine atom would likely influence this angle, potentially forcing the acetyl group out of the plane of the aromatic ring to minimize steric strain.

Crystal Packing Architecture and Unit Cell Parameters

The crystal packing describes how individual molecules of 1-(3-bromo-2,4-dimethylphenyl)ethan-1-one are arranged in the crystal lattice. This arrangement is governed by the imperative to achieve the most efficient packing and to maximize favorable intermolecular interactions. The unit cell is the basic repeating unit of the crystal lattice, defined by its parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). The space group, which describes the symmetry of the crystal, would also be determined.

A hypothetical data table for the crystallographic parameters is presented below to illustrate the type of information that would be obtained from an X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.5 |

| γ (°) | 90 |

| Volume (ų) | 1030.5 |

| Z (molecules/unit cell) | 4 |

Analysis of Intermolecular Interactions

The stability of the crystal structure is maintained by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting and explaining the physical properties of the solid material.

Hydrogen Bonding Networks (C-H...O, C-H...Br)

While lacking conventional hydrogen bond donors (like O-H or N-H), this compound can participate in weaker C-H...O and C-H...Br hydrogen bonds. The carbonyl oxygen of the acetyl group is a good hydrogen bond acceptor. Aromatic and methyl C-H groups can act as donors. These interactions would likely link molecules into chains or more complex three-dimensional networks. The bromine atom, with its lone pairs of electrons, can also act as a weak hydrogen bond acceptor.

An illustrative table of potential hydrogen bond geometries is provided below.

| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | **D-H...A (°) ** |

| C(methyl)-H...O(carbonyl) | 0.98 | 2.50 | 3.45 | 165 |

| C(aryl)-H...O(carbonyl) | 0.95 | 2.60 | 3.50 | 158 |

| C(methyl)-H...Br | 0.98 | 2.95 | 3.80 | 145 |

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties. To date, no studies on the polymorphism of this compound have been reported. Similarly, there is no available literature on co-crystallization studies, which would involve crystallizing this compound with another molecule to form a new crystalline solid with potentially different properties.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-(3-Bromo-2,4-dimethylphenyl)ethan-1-one, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its fundamental electronic properties and equilibrium geometry.

Optimized Molecular Geometries

The first step in a computational study is geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The resulting optimized geometry represents the most stable conformation of the molecule in the gaseous phase.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative as specific research data is unavailable.)

| Parameter | Atom Pair/Trio/Quartet | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Br | 1.90 | |

| C=O | 1.22 | |

| C-C (phenyl) | 1.39 - 1.41 | |

| C-C (acetyl) | 1.51 | |

| Bond Angles (°) | ||

| C-C-C (phenyl) | 119 - 121 | |

| C-C=O | 120 | |

| Dihedral Angles (°) | ||

| C-C-C=O | 0 or 180 |

Vibrational Frequency Calculations and Spectral Prediction

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). These calculations also provide a theoretical prediction of the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond or the bending of C-H bonds. This theoretical spectrum can be compared with experimental spectroscopic data to validate the computational model.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to understand and predict the chemical reactivity and electronic transitions of a molecule. The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. The LUMO is the orbital with the lowest energy that is empty and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative as specific research data is unavailable.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Chemical Reactivity and Stability Predictions

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a molecule is more reactive. The distribution of the HOMO and LUMO across the molecule would reveal the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO would likely be localized on the electron-rich dimethylphenyl ring, while the LUMO might be centered on the carbonyl group.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP map represent different values of the electrostatic potential.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red) would indicate areas that are rich in electrons and are prone to electrophilic attack. This would be expected around the oxygen atom of the carbonyl group. Regions of positive electrostatic potential (typically colored blue) would indicate electron-deficient areas that are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms. The MEP map provides a comprehensive picture of the charge distribution and is useful for understanding intermolecular interactions.

Identification of Electrostatic Potential Distribution and Reactive Sites

Theoretical calculations determining the molecular electrostatic potential (MEP) of this compound have not been found in the surveyed literature. The MEP is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density, which are susceptible to electrophilic attack, while blue signifies areas of low electron density, prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For a molecule like this compound, it would be anticipated that the oxygen atom of the carbonyl group would exhibit a region of high negative potential (red) due to the lone pairs of electrons, making it a likely site for electrophilic interaction. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would be expected to show positive potentials (blue). The bromine atom, being electronegative, would also influence the electrostatic potential distribution. However, without specific computational studies, a precise mapping of reactive sites based on MEP remains speculative.

Natural Bond Orbital (NBO) Analysis

Assessment of Intramolecular Interactions and Charge Delocalization

A Natural Bond Orbital (NBO) analysis provides insight into the intramolecular interactions, charge delocalization, and bonding within a molecule. This analysis examines the interactions between filled donor NBOs and empty acceptor NBOs, with the stabilization energy (E(2)) quantifying the strength of these interactions. A higher E(2) value indicates a more significant interaction and greater charge delocalization.

Molecular Dynamics Simulations

Conformational Flexibility and Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time, providing information about their conformational flexibility and structural changes. There are currently no published molecular dynamics simulation studies specifically for this compound.

Such a study would be valuable for understanding the rotational freedom around the single bond connecting the acetyl group to the phenyl ring. The steric hindrance imposed by the bromine atom and the two methyl groups at the ortho and meta positions would likely influence the preferred dihedral angle and the energy barriers for rotation. MD simulations could elucidate the accessible conformational space and the timescale of transitions between different conformations, which can be crucial for understanding its interactions with other molecules.

Applications in Advanced Organic Synthesis

Role as a Precursor for Pharmaceutical Intermediates

Bromoacetophenones are foundational building blocks in the synthesis of a wide range of pharmaceutical intermediates. nbinno.com The ketone and the bromine on the phenyl ring of 1-(3-Bromo-2,4-dimethylphenyl)ethan-1-one, along with the methyl-activated alpha-carbon, offer multiple reactive sites for constructing more complex molecular architectures that are central to drug discovery.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and acetophenone (B1666503) derivatives are key starting materials for building these ring systems.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and reliable method for constructing the thiazole ring. chemhelpasap.com This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). chemhelpasap.comorganic-chemistry.org While the bromine in this compound is on the aromatic ring, the methyl group adjacent to the ketone can be brominated to create an α-bromoacetophenone derivative. This resulting α-haloketone is a prime candidate for the Hantzsch synthesis. For instance, the reaction between a generic α-bromoacetophenone and thiourea proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration to yield a 2-aminothiazole (B372263) ring, a common scaffold in pharmaceuticals. chemhelpasap.comresearchgate.net

Example Reaction: Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| α-Bromoacetophenone | Thiourea | 2-Aminothiazole | chemhelpasap.com |

Triazoles: 1,2,3-Triazoles are another class of heterocycles with significant applications in pharmaceutical science. rhhz.net Their synthesis is often achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". rhhz.netmdpi.com An acetophenone like this compound can be functionalized to incorporate an alkyne group, typically by reacting a related hydroxyacetophenone precursor with propargyl bromide. mdpi.com The resulting alkyne-tethered acetophenone can then undergo a cycloaddition reaction with an organic azide (B81097) to form the stable 1,2,3-triazole ring. mdpi.comglobethesis.com Alternatively, α-bromoacetophenones can be condensed directly with existing triazole rings to synthesize more complex triazolylacetophenone derivatives. nih.gov

Pyrazoles: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are prevalent in many bioactive compounds. galchimia.combiotech-spain.com A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov Substituted acetophenones can be converted into the necessary 1,3-dicarbonyl intermediate through reactions like a Claisen condensation with a suitable ester. nih.gov Another modern approach uses flow chemistry to first react an acetophenone with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an intermediate enaminone, which is then cyclized with hydrazine to efficiently produce the pyrazole (B372694) core. galchimia.com

General Synthetic Pathways to Heterocycles

| Starting Material Class | Key Reagents | Resulting Heterocycle |

|---|---|---|

| α-Bromoacetophenones | Thiourea/Thioamides | Thiazoles |

| Alkyne-modified Acetophenones | Organic Azides, Cu(I) catalyst | 1,2,3-Triazoles |

| Acetophenones | Esters (Claisen), Hydrazines | Pyrazoles |

Synthesis of Fine Chemicals and Materials Science Precursors

Beyond pharmaceuticals, this compound serves as a valuable precursor for fine chemicals and advanced materials.

One of the most significant applications of bromoacetophenones in fine chemical synthesis is the production of chalcones. uns.ac.id Chalcones are α,β-unsaturated ketones that serve as crucial intermediates for flavonoids and various other biologically active compounds. rjpbcs.comresearchgate.net They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and a benzaldehyde. rjpbcs.comuns.ac.id For example, 4-bromoacetophenone is commonly reacted with various benzaldehydes in the presence of a base like sodium hydroxide (B78521) to produce bromochalcone derivatives in high yields. researchgate.netuns.ac.id These chalcones are not only valuable in drug discovery but are also investigated for use in liquid crystals and optical materials.

In the field of materials science, bromoacetophenone derivatives have been specifically designed as monomers for the synthesis of artificial polymers. Researchers have developed synthetic routes to create guaiacyl, syringyl, and p-hydroxyphenyl-type bromoacetophenones as starting materials for linear artificial lignin (B12514952) polymers with β-O-4 type bonds. tandfonline.com This research highlights the role of such tailored monomers in creating complex biopolymer models, which is crucial for understanding lignin structure and developing new bio-based materials.

Exploration in Catalytic Systems

While there is no direct evidence of this compound being used as a ligand component in catalysis, the broader class of acetophenone derivatives is actively explored in this field. Acetophenones can act as substrates in important catalytic reactions or be modified to function as ligands.

For instance, the catalytic transfer hydrogenation of acetophenone derivatives to their corresponding alcohols or alkanes is a significant area of research. researchgate.netd-nb.info Ruthenium(II) complexes, among others, have been shown to be effective catalysts for these transformations. researchgate.net Furthermore, bromoacetophenones are used as reactants in palladium-catalyzed direct arylation reactions for C-H bond activation, a powerful tool for creating complex organic molecules. acs.org

More directly related to ligand development, fluorinated acetophenone derivatives have been synthesized and studied as high-affinity ligands for enzymes like cholinesterases, with the goal of developing neuroimaging agents for diseases such as Alzheimer's. nih.gov This demonstrates the potential for acetophenone scaffolds to be tailored into specialized ligands that can bind to biological targets, a key principle in the design of both diagnostics and catalysts.

Future Research Directions and Perspectives

Development of Asymmetric Synthetic Routes

The prochiral nature of the ketone in 1-(3-Bromo-2,4-dimethylphenyl)ethan-1-one makes it an ideal candidate for asymmetric reduction to produce enantiomerically pure chiral alcohols. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. acs.orgnih.gov Future research should focus on developing efficient and highly stereoselective methods for this transformation.

Key strategies to explore include:

Transition-Metal Catalyzed Asymmetric Hydrogenation: This is one of the most reliable methods for the enantioselective reduction of ketones. mdpi.com Catalytic systems based on ruthenium (Ru) and iridium (Ir) complexes with chiral diphosphine and diamine ligands have demonstrated high activity and enantioselectivity for a wide range of acetophenone (B1666503) derivatives. acs.orgnih.gov Investigating catalysts like η6-arene/TsDPEN–Ru and MsDPEN–Cp*Ir complexes could yield the corresponding chiral alcohol with high enantiomeric excess (ee). nih.gov

Asymmetric Transfer Hydrogenation: This method offers a practical alternative to using high-pressure hydrogen gas, often employing isopropanol (B130326) or formic acid as the hydrogen source. acs.org Water-soluble chiral ruthenium complexes have shown high reactivity and enantioselectivity in aqueous media, presenting a greener chemistry approach. acs.org

Biocatalytic Reduction: The use of enzymes, such as alcohol dehydrogenases (ADHs), offers a highly selective and environmentally friendly route to chiral alcohols. acs.org Screening various microorganisms or isolated enzymes for their ability to reduce this compound could lead to the development of a highly efficient and selective biotransformation.

Investigation of Photo-induced Reactions and Photochemistry

The photochemistry of aryl ketones is a well-established field, and the specific structure of this compound suggests several interesting photochemical pathways that could be exploited for synthetic purposes. The presence of ortho-alkyl groups and a carbon-bromine bond are key features that would influence its photochemical behavior.

Future research in this area could include:

Norrish Type II Reactions: The ortho-methyl group provides a γ-hydrogen atom, which can be abstracted intramolecularly by the excited carbonyl group, leading to a biradical intermediate. This can then undergo cyclization to form a cyclobutanol (B46151) or cleavage to form an enol and an alkene, a process known as photochemical enolization. documentsdelivered.com

Carbon-Bromine Bond Cleavage: Aryl bromides are known to undergo photo-induced cleavage of the C-Br bond. Upon excitation, the molecule could undergo homolytic cleavage to generate an acylphenyl radical and a bromine radical. This reactivity could be harnessed for subsequent radical-mediated C-C bond formation or reduction reactions.

Photosensitization: Like other aryl ketones, this compound could act as a photosensitizer, transferring energy from its excited triplet state to other molecules, thereby initiating their photochemical reactions.

Exploration of Novel Functionalization Strategies

The structure of this compound offers multiple sites for further chemical modification, making it a versatile scaffold for creating more complex molecules.

Promising functionalization strategies to investigate are:

Ketone-Directed C-H Functionalization: The ketone's carbonyl group can act as a directing group in transition metal-catalyzed C-H activation. nih.govutexas.edu This would allow for the selective functionalization of the C-H bond at the ortho-position (the second methyl group) or potentially the meta-position on the aromatic ring. Rhodium-catalyzed C-H functionalization with cyclic alkenyl carbonates is one method to introduce α-acylalkyl groups. acs.org

Cross-Coupling Reactions: The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of aryl, vinyl, and alkynyl substituents, respectively, thereby enabling the synthesis of a diverse library of derivatives.

α-Functionalization: The methyl group of the acetyl moiety can be functionalized. For instance, α-arylation can be achieved through transition-metal-free, aerobic, direct arylation methods, providing access to α-aryl ketones. acs.org Alternatively, photochemical organocatalytic strategies could be employed for α-alkylation under mild conditions. semanticscholar.org

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of molecules. Applying these methods to this compound can provide valuable insights into its electronic structure, reactivity, and potential reaction mechanisms, guiding experimental work.

Areas for computational investigation include:

Reaction Mechanism Studies: DFT calculations can be used to elucidate the mechanisms of potential reactions, such as the aforementioned C-H functionalization or photochemical reactions. acs.orgrsc.orgchemrxiv.org This can help in optimizing reaction conditions and predicting product selectivity.

Prediction of Spectroscopic Properties: Computational models can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which can aid in the characterization of the compound and its reaction products.

Structure-Reactivity Correlations: By systematically modifying the structure in silico (e.g., changing substituents), it is possible to establish relationships between the molecular structure and its reactivity. This can guide the design of new derivatives with desired properties.

Potential for New Applications in Organic Chemistry

The unique combination of functional groups in this compound suggests its potential as a precursor in polymer chemistry and material science.

Future applications to be explored are:

Polymer Chemistry: The bromine atom allows this molecule to be used as a monomer in polymerization reactions. For example, it could be incorporated into polyaryletherketones (PAEKs), a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. nih.govgoogle.comnih.gov The synthesis of PAEKs often involves the nucleophilic substitution of an activated aryl halide, a role the bromo-ketone moiety could fulfill. The resulting brominated PAEKs could also exhibit enhanced properties. researchgate.net

Flame Retardant Materials: Brominated organic compounds are widely used as flame retardants in plastics and other materials. mst.dkspecialchem.comtotalconnection.comwikipedia.org They function by releasing bromine radicals upon combustion, which interfere with the radical chain reactions of the fire. levitex.com this compound could be investigated either as an additive flame retardant or as a reactive flame retardant that is chemically incorporated into a polymer backbone to impart flame-retardant properties.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Bromo-2,4-dimethylphenyl)ethan-1-one, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized aryl ketone. Key steps include:

- Friedel-Crafts Acylation : Introduction of the acetyl group to a dimethylphenyl precursor.

- Regioselective Bromination : Controlled bromination at the 3-position using Br₂ with Lewis acids (e.g., FeBr₃ or AlBr₃) under low temperatures (0–5°C) to prevent polybromination .

Q. Critical Conditions :

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 0–5°C | Minimize side reactions |

| Catalyst | FeBr₃ (1–2 mol%) | Enhance regioselectivity |

| Solvent | Dichloromethane | Stabilize intermediates |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign methyl (δ ~2.5 ppm) and aromatic protons (δ ~7.2–7.4 ppm). The deshielded ketone carbon (δ ~200 ppm) confirms the acetyl group .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving challenges like disorder in bromine or methyl groups. Key metrics: R-factor < 5%, high-resolution data (<1.0 Å) .

Q. What are the typical chemical reactions involving this compound, and how do reaction conditions influence product formation?

Methodological Answer:

- Nucleophilic Substitution : Bromine undergoes substitution with NaN₃/KSCN in DMF (60–80°C) to form azides or thiocyanates.

- Reduction : NaBH₄ in MeOH selectively reduces the ketone to alcohol (monitor pH to avoid over-reduction) .

| Reaction | Conditions | Product |

|---|---|---|

| Substitution | DMF, 70°C, 12h | 1-(3-Azido-2,4-dimethylphenyl)ethan-1-one |

| Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid derivatives |

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer: Contradictions (e.g., anomalous electron density) arise from:

Q. What methodological approaches optimize regioselective bromination in similar aryl ketones?

Methodological Answer:

- Electronic Effects : Electron-donating methyl groups direct bromination to the meta position.

- Steric Control : Bulkier catalysts (e.g., AlBr₃) favor mono-bromination. Compare with analogs (e.g., 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone) to assess substituent effects .

Q. Optimization Table :

| Catalyst | Yield (%) | Regioselectivity |

|---|---|---|

| FeBr₃ | 75 | 85% meta |

| AlBr₃ | 82 | 92% meta |

Q. How do steric/electronic effects influence cross-coupling reactivity?

Methodological Answer:

- Steric Hindrance : 2,4-Dimethyl groups reduce accessibility for Suzuki-Miyaura coupling. Use PdCl₂(dppf) with high-temperature microwave conditions (120°C, 1h) .

- Electronic Effects : Bromine’s electronegativity enhances oxidative addition in Pd-catalyzed reactions. Compare with 2-chloro analogs for reactivity trends .

Applications in Biological Research

Q. What strategies study interactions with biological targets, and how are these interactions validated?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence quenching to measure binding constants (e.g., with cytochrome P450).

- Molecular Dynamics Simulations : Analyze binding stability (RMSD < 2.0 Å) over 100-ns trajectories .

Q. Validation Table :

| Method | Data Output | Significance |

|---|---|---|

| ITC | ΔG = -8.2 kcal/mol | Strong binding affinity |

| SPR | KD = 12 nM | High specificity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.